tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound characterized by its bicyclic structure and specific stereochemistry. Its molecular formula is , with a molecular weight of approximately 297.35 g/mol. The compound features a tert-butyl group, an azabicyclo structure, and an ethoxy-oxopropanoyl moiety, which contribute to its potential biological activity and chemical reactivity .
Synthesis of tert-butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multi-step synthetic pathways that may include:
This compound has potential applications in medicinal chemistry, particularly in drug development targeting specific enzymes or receptors due to its unique structural features. It may also serve as a synthetic intermediate in the preparation of more complex organic molecules used in pharmaceuticals or agrochemicals .
Interaction studies involving tert-butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate would focus on its binding affinities and inhibitory effects on target proteins or enzymes. Techniques such as surface plasmon resonance (SPR) or enzyme-linked assays could be employed to evaluate these interactions quantitatively .
Several compounds share structural similarities with tert-butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | 799279-81-5 | Contains a diazabicyclo structure | |
rel-(1R,5S,6r)-tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | 419572-19-3 | Features an aldehyde functional group | |
tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | 28820283 | Contains an amino group |
The uniqueness of tert-butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate lies in its combination of a bicyclic structure with an ethoxy and oxopropanoyl moiety, which may confer distinct biological activities compared to other similar compounds .
The compound’s molecular formula is C₁₄H₂₁NO₅, with a molecular weight of 297.35 g/mol. Its core consists of a bicyclo[3.1.0]hexane system, a bridged heterocycle featuring a six-membered ring fused to a three-membered cyclopropane-like ring. The nitrogen atom occupies position 3 of the bicyclic framework, while the tert-butyloxycarbonyl (Boc) group protects the amine at this site. A key structural feature is the (1R,5S,6R)-configured ethoxy-oxopropanoyl moiety at position 6, which introduces both steric bulk and electrophilic reactivity.
The bicyclo[3.1.0]hexane system imposes significant ring strain, particularly in the cyclopropane segment, which influences the compound’s conformational flexibility and reactivity. X-ray crystallography of analogous structures, such as tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (), reveals a puckered bicyclic geometry with bond angles deviating from ideal tetrahedral values, a hallmark of strained bridged systems.
The (1R,5S,6R) stereochemistry dictates the spatial orientation of the ethoxy-oxopropanoyl group relative to the bicyclic core. This configuration is critical for interactions with biological targets, as demonstrated in studies of structurally similar alkaloids like tylophorine, where stereochemistry governs binding affinity to nucleic acids and proteins. Molecular modeling of the title compound suggests that the ethoxy group projects axially, while the oxopropanoyl moiety adopts an equatorial position, minimizing steric clashes with the bicyclic framework.